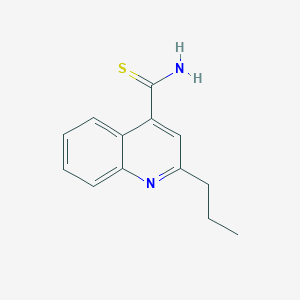
2-Propylquinoline-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinoline ring substituted with a propyl group at the 2-position and a carbothioamide group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylquinoline-4-carbothioamide can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, where isatin is converted to the desired quinoline derivative. Microwave irradiation techniques have also been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its time efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline-4-carboxylic acids, amines, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Propylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 2-Propylquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-leishmanial activity, the compound interferes with the metabolic processes of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular functions .
Comparación Con Compuestos Similares
2-Propylquinoline: Lacks the carbothioamide group but shares the quinoline core structure.
Quinoline-4-carboxamide: Similar structure with a carboxamide group instead of carbothioamide.
N-acyl-morpholine-4-carbothioamides: Structurally related compounds with different substituents on the quinoline ring.
Uniqueness: 2-Propylquinoline-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a propyl group and a carbothioamide group on the quinoline ring makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
62077-95-6 |
|---|---|
Fórmula molecular |
C13H14N2S |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
2-propylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H14N2S/c1-2-5-9-8-11(13(14)16)10-6-3-4-7-12(10)15-9/h3-4,6-8H,2,5H2,1H3,(H2,14,16) |
Clave InChI |
UAJAAMLVSIRMET-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


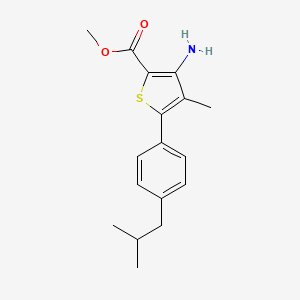
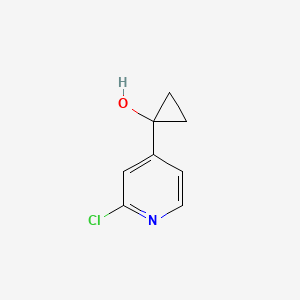

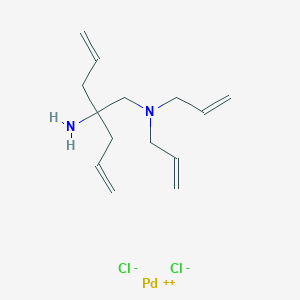
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)
![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)


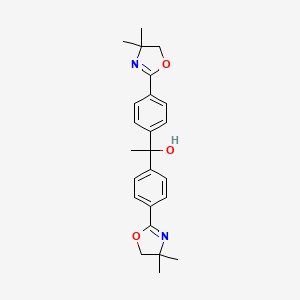

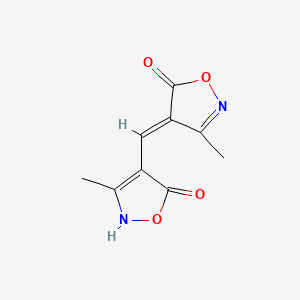

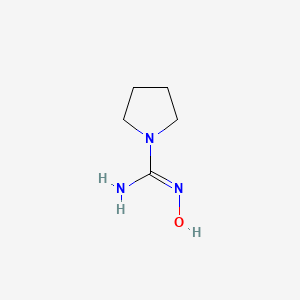
![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
